N-(4-acetylphenyl)-N-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide
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Overview
Description
“N-(4-acetylphenyl)-N-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide” is a complex organic compound that features both aromatic and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-acetylphenyl)-N-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide” typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the aromatic ring.
Acetylation: Addition of the acetyl group to the aromatic amine.
Amide Formation: Coupling of the acetylated aromatic amine with the isoindole derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogens, alkyl halides, and other electrophiles.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigation into its use as a therapeutic agent for various diseases.
Industry
Materials Science:
Mechanism of Action
The mechanism of action for compounds like “N-(4-acetylphenyl)-N-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-N-methylacetamide
- N-(4-nitrophenyl)-N-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide
Uniqueness
The unique combination of functional groups in “N-(4-acetylphenyl)-N-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide” may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H15N3O6 |
---|---|
Molecular Weight |
381.3g/mol |
IUPAC Name |
N-(4-acetylphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C19H15N3O6/c1-11(23)13-3-5-14(6-4-13)20(12(2)24)10-21-18(25)16-8-7-15(22(27)28)9-17(16)19(21)26/h3-9H,10H2,1-2H3 |
InChI Key |
JUAZSFICXNYSOC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N(CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C(=O)C |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N(CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
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